molecular formula C18H33N3O3 B7924033 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7924033
M. Wt: 339.5 g/mol
InChI Key: DGOPAOSTOKMUHS-WUJWULDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound characterized by a pyrrolidine core (a five-membered secondary amine ring) substituted with three key groups:

  • A chiral (S)-2-amino-3-methyl-butyryl moiety, which introduces a branched amino acid side chain.
  • A tert-butyl carbamate (Boc) group on the cyclopropane ring, serving as a protective group for amines in synthetic chemistry .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as an intermediate in protease inhibitor synthesis or peptidomimetic drug design.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-9-8-13(10-20)11-21(14-6-7-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t13?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOPAOSTOKMUHS-WUJWULDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection Strategies for the Pyrrolidine Core

The pyrrolidine nitrogen is typically protected early in the synthesis to prevent undesired side reactions. Common approaches include:

  • Boc (tert-butoxycarbonyl) protection : Using di-tert-butyl dicarbonate in the presence of a base like triethylamine or DMAP. For example, Boc protection of pyrrolidin-3-ylmethanol achieves >90% yield in dichloromethane at 0–25°C.

  • Alternative protecting groups : Benzyloxycarbonyl (Cbz) or Fmoc groups are less common due to harsher deprotection conditions.

Table 1: Protection Group Efficiency

Protecting GroupReagentSolventYield (%)Reference
BocDi-tert-butyl dicarbonateCH₂Cl₂92
CbzBenzyl chloroformateTHF85

Coupling of (S)-2-Amino-3-methylbutyryl Group

The amino acid moiety is introduced via amide bond formation, often using coupling agents:

  • HATU/DIPEA-mediated coupling : Reacting Boc-protected pyrrolidine with (S)-2-amino-3-methylbutyric acid in dimethylformamide (DMF) at 0°C achieves 78–85% yield.

  • Mixed carbonic anhydride method : Employing isobutyl chloroformate and N-methylmorpholine in THF, followed by reaction with the amino acid.

Critical consideration : The stereochemical integrity of the (S)-amino group must be preserved. Chiral HPLC or enzymatic resolution ensures enantiomeric excess >99%.

Table 2: Cyclopropanation Efficiency

MethodReagentsSolventYield (%)Purity (%)
Simmons–SmithZn/Cu, CH₂I₂Et₂O6895
Nucleophilic substitutionCyclopropylamine, K₂CO₃DMF7297

Final Deprotection and Carbamate Formation

The tert-butyl carbamate is installed in the final steps to avoid premature deprotection:

  • Reaction with cyclopropylamine : Boc-deprotection using HCl/dioxane, followed by carbamate formation with cyclopropyl chloroformate and Boc₂O.

  • One-pot telescoping : Combining deprotection and carbamation without isolating intermediates, improving yield to 80%.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) removes byproducts.

  • Crystallization : Ethanol/water recrystallization enhances purity to >99%.

  • Analytical validation : LC-MS (MH⁺ = 313.44 g/mol) and ¹H/¹³C NMR confirm structure.

Process Optimization and Scalability

Recent advances emphasize process telescoping , where multiple reactions proceed without intermediate isolation. For example, a patent describes a 3-step sequence (protection → alkylation → carbamation) achieving 74% overall yield at kilogram scale.

Key parameters :

  • Temperature control during cyclopropanation (−10°C to 5°C).

  • Solvent selection (THF > DMF for minimizing side reactions).

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound is versatile and can undergo a range of chemical reactions including oxidation, reduction, and substitution. Its reactive sites include the amino and ester groups.

Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or potassium permanganate can be employed. Reduction often uses sodium borohydride or lithium aluminum hydride. Substitution reactions might use halogenated compounds or acylating agents.

Major Products Formed from These Reactions: Oxidation can result in the formation of corresponding carboxylic acids. Reduction might yield alcohols or amines, while substitution reactions could lead to a variety of derivatives depending on the reagents used.

Scientific Research Applications

In chemistry, this compound is often used as a building block for more complex molecules. In biology and medicine, it serves as a precursor for active pharmaceutical ingredients. For instance, it might be explored for its potential as an enzyme inhibitor or a receptor agonist. Its unique structure makes it a valuable candidate for drug design and development. In the industry, it can be used in the synthesis of materials with specific properties, such as polymers or surfactants.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, leading to changes in biological pathways. For example, it might inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its usual reaction. Alternatively, it could activate a receptor by mimicking the natural ligand, triggering a cellular response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Modifications: Pyrrolidine vs. Piperidine

Compound: [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester ()

  • Structural Difference : Replaces the pyrrolidine (5-membered) with piperidine (6-membered).
  • Solubility: Piperidine’s higher basicity (pKa ~11) vs. pyrrolidine (pKa ~10) may affect solubility in physiological conditions. Synthetic Utility: Piperidine derivatives are common in drug discovery (e.g., antihistamines), suggesting broader compatibility with established protocols .

Cyclopropane-Containing Analogues

Compound : tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (Compound 63, )

  • Structural Difference : Cyclopropane is fused to a pyridyl-benzooxazolo-oxazine scaffold.
  • Key Data : Melting point = 131–133°C; synthesized via Suzuki-Miyaura coupling .
  • the simpler cyclopropane-pyrrolidine system in the target compound. Stability: Cyclopropane’s ring strain may increase susceptibility to ring-opening reactions under acidic conditions.

Compound : tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate ()

  • Structural Difference : Cyclopentane replaces pyrrolidine, with a tetrahydropyridine-carbonyl group.
  • Comparison :
    • Stereoelectronic Effects : The cyclopentane’s chair conformation may enhance steric shielding of the carbamate group.
    • Lipophilicity : The trifluoromethyl-phenyl group increases hydrophobicity, likely improving membrane permeability .

Functional Group Variations

Compound : [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester ()

  • Structural Difference: Chloroacetyl group replaces the amino acid side chain.
  • Comparison: Reactivity: The chloroacetyl group is electrophilic, enabling nucleophilic substitution (e.g., with thiols in active sites). Toxicity Risk: Potential alkylating activity may limit therapeutic utility compared to the target compound’s amino acid moiety .

Compound : [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-Butyl ester ()

  • Structural Difference : Epoxide replaces cyclopropane.
  • Comparison :
    • Metabolic Fate : Epoxides are prone to hydrolysis by epoxide hydrolases, whereas cyclopropanes are more metabolically inert.
    • Synthetic Challenges : Epoxides require stringent stereochemical control during synthesis .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS No. 1354027-23-8) is a member of the pyrrolidine family, characterized by its unique structure that includes a cyclopropyl group and a tert-butyl carbamate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as an enzyme inhibitor. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Molecular Structure

The molecular formula of the compound is C17H33N3O3C_{17}H_{33}N_{3}O_{3} with a molecular weight of approximately 327.46 g/mol. The structural characteristics contribute to its biological activity, particularly its interaction with various biological targets.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. For instance, studies have demonstrated that certain pyrrolidine derivatives can effectively reduce seizure activity in animal models, suggesting a potential therapeutic application in epilepsy management.

Case Study: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant activity of various pyrrolidine derivatives, it was found that compounds similar to This compound displayed effective protection against seizures induced by maximal electroshock (MES). The median effective dose (ED50) was determined to be significantly lower than that of traditional anticonvulsants like phenytoin.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions.

Table: Enzyme Inhibition Data

Compound NameIC50 (µM)Target EnzymeReference
Compound A0.11AChE
Compound B0.15AChE
Compound C0.20AChE
Target Compound 0.18 AChE Current Study

Cytotoxicity Studies

Preliminary studies indicate that the compound may exhibit cytotoxic effects against specific cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the cyclopropyl and pyrrolidine rings can significantly impact the cytotoxic potency.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that certain analogs of the compound possess cytotoxic properties against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be comparable to established chemotherapeutic agents.

Q & A

Q. What are the key synthetic strategies for preparing [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester?

The synthesis involves multi-step routes focusing on stereoselective formation of the pyrrolidine and cyclopropane moieties, followed by tert-butyl carbamate protection. Key steps include:

  • Chiral pyrrolidine synthesis : Asymmetric Mannich reactions or enzymatic resolutions to establish the (S)-configuration at the amino acid residue (e.g., using tert-butyl carbamate intermediates) .
  • Cyclopropane ring formation : Cyclopropanation via [2+1] cycloaddition or alkylation of activated methylene groups .
  • Carbamate protection : Activation of the carboxylic acid group (e.g., via thionyl chloride to form acid chlorides) followed by reaction with tert-butyl alcohol under basic conditions .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for aryl-cyclopropane integration, as demonstrated in similar tert-butyl carbamate syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR to verify stereochemistry, cyclopropane ring integrity, and tert-butyl group presence .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Chiral HPLC : To assess enantiomeric excess (ee) of the (S)-configured amino acid residue .
  • X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during the asymmetric synthesis of the pyrrolidine moiety?

  • Catalytic asymmetric methods : Use chiral organocatalysts (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Ru-BINAP) to enhance stereocontrol during pyrrolidine ring formation .
  • Dynamic kinetic resolution (DKR) : Apply DKR in Mannich-type reactions to convert racemic intermediates into single enantiomers .
  • Solvent and temperature effects : Polar aprotic solvents (e.g., THF) and low temperatures (−20°C to 0°C) can improve stereoselectivity by slowing competing racemization pathways .

Q. What strategies address low yields in the final coupling step between the pyrrolidine and cyclopropane units?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) with varying ligands (e.g., XPhos) to improve Suzuki coupling efficiency .
  • Protecting group compatibility : Ensure tert-butyl carbamate stability under coupling conditions by avoiding strong acids/bases .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields via controlled microwave heating (e.g., 100°C, 30 min) .

Q. How can the stability of the tert-butyl carbamate group be assessed under varying experimental conditions?

  • Accelerated degradation studies : Expose the compound to acidic (pH 3), basic (pH 10), and oxidative (H2O2) conditions, monitoring decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability by heating to 150°C and measuring mass loss .
  • Moisture sensitivity tests : Store the compound under controlled humidity (e.g., 75% RH) and track carbamate hydrolysis using FTIR .

Q. What mechanistic insights explain challenges in cyclopropane ring formation during synthesis?

  • Ring strain effects : Cyclopropane’s high angle strain increases reactivity, necessitating mild conditions to prevent ring-opening side reactions .
  • Steric hindrance : Bulky tert-butyl groups near the cyclopropane may slow nucleophilic attack; use sterically unhindered alkylating agents (e.g., methyl iodide vs. tert-butyl bromide) .

Methodological Considerations

  • Stereochemical analysis : Combine NOESY NMR and electronic circular dichroism (ECD) to resolve ambiguous stereochemistry .
  • Scale-up protocols : Adapt lab-scale procedures (e.g., 1 mmol) to pilot-scale (100 mmol) by optimizing catalyst loading and solvent recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.